3-Methyl-2-nitrophenethyl alcohol
Description
3-Methyl-2-nitrophenethyl alcohol (C₉H₁₁NO₃) is a substituted phenethyl alcohol featuring a nitro group at the 2-position and a methyl group at the 3-position of the benzene ring. The phenethyl backbone (a benzene ring linked to a two-carbon chain terminating in a hydroxyl group) distinguishes it from benzyl alcohol derivatives, which have a single methylene group (-CH₂OH) directly attached to the aromatic ring.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(3-methyl-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H11NO3/c1-7-3-2-4-8(5-6-11)9(7)10(12)13/h2-4,11H,5-6H2,1H3 |
InChI Key |
SHZAIQBXNRKOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Nitro-Substituted Alcohols
Key Observations:
Alcohol Type : Phenethyl alcohols (e.g., 3-Methyl-2-nitrophenethyl alcohol) exhibit longer alkyl chains than benzyl alcohols, enhancing lipophilicity and altering solubility profiles. This impacts their utility in biological systems or solvent-mediated reactions .
Meta-nitro derivatives (e.g., 3-Nitrophenethyl alcohol) show distinct electronic effects, with reduced steric interference but comparable reactivity in nitro group transformations .
Functional Group Synergy : The methyl group at the 3-position in the target compound may stabilize intermediates via hyperconjugation or steric shielding, a feature absent in simpler nitrobenzyl alcohols like 4-nitrobenzyl alcohol .
Pharmacological and Industrial Relevance
- Drug Intermediates : Substituted phenethyl alcohols like 3-Methyl-2-nitrophenethyl alcohol are critical in synthesizing N-methyl-2-aryloxy-ethanamine derivatives, which have been patented for CNS-targeting therapeutics .
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